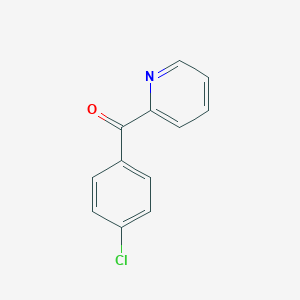

2-(4-Chlorobenzoyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXSJSBQIWAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212530 | |

| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-51-0 | |

| Record name | (4-Chlorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6318-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl) 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1OE7A9TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its potential biological activities based on existing literature on related compounds. The information is presented to support researchers, scientists, and drug development professionals in their work with this molecule.

Compound Identification and Chemical Properties

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a polar organic compound featuring a pyridine ring linked to a 4-chlorophenyl group via a carbonyl bridge.[1] Its chemical structure combines the aromaticity and hydrogen-bonding acceptor capability of the pyridine nitrogen with the electronic properties of the chlorobenzoyl moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone[1] |

| Synonyms | 2-(p-Chlorobenzoyl)pyridine, 4-Chlorophenyl 2-pyridyl ketone, Carbinoxamine Related Compound A[2] |

| CAS Number | 6318-51-0[1] |

| Molecular Formula | C₁₂H₈ClNO[1] |

| Molecular Weight | 217.65 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=CC=N2)Cl[1] |

| InChI Key | KHXSJSBQIWAIEG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical state of this compound is a white to light yellow crystalline powder. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 62-66 °C | |

| Boiling Point | 160 °C at 0.6 mmHg | |

| Solubility | Soluble in methanol. | |

| Appearance | White to light yellow powder to crystal. |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data for this compound

| Technique | Key Features |

| ¹H NMR | Spectra available, though specific chemical shift assignments require further analysis.[1] |

| ¹³C NMR | Spectra available, though specific chemical shift assignments require further analysis.[1] |

| Infrared (IR) | Expected characteristic peaks include C=O stretching (around 1660-1700 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C-H and C=C stretching.[1] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 217/219 due to the chlorine isotope pattern. Common fragmentation patterns would involve cleavage at the carbonyl group, potentially yielding fragments corresponding to the chlorobenzoyl cation (m/z 139/141) and the pyridyl cation (m/z 78).[1] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation.

Objective: To synthesize this compound from 2-bromopyridine and 4-chlorobenzoyl chloride.

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

4-Chlorobenzoyl chloride

-

Anhydrous dichloromethane

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether or THF to cover the magnesium. Dissolve 2-bromopyridine in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium to initiate the reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).

-

Friedel-Crafts Acylation: In a separate flame-dried round-bottom flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture in an ice bath. To this suspension, add 4-chlorobenzoyl chloride dropwise with stirring.

-

Reaction: To the cooled acylating mixture, add the prepared Grignard reagent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a cold dilute HCl solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Ethanol or a mixture of hexane and ethyl acetate

-

Erlenmeyer flask, hot plate, filter paper.

Procedure:

-

Solvent Selection: Based on the polarity of the molecule, a suitable solvent for recrystallization would be ethanol or a mixed solvent system like hexane/ethyl acetate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the structural motifs present in the molecule, namely the pyridine and chlorobenzoyl groups, are found in numerous compounds with significant pharmacological properties.

-

Anticancer Potential: Pyridine derivatives are integral to many anticancer drugs. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyridine-containing compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is vital for angiogenesis. The chlorophenyl group is also a common feature in molecules with cytotoxic activity against various cancer cell lines. A structurally related compound, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, has demonstrated cytotoxicity against human colon cancer cells by activating apoptotic pathways involving caspases and p53.[3]

-

Antimicrobial Activity: Both pyridine and benzoyl derivatives have been investigated for their antimicrobial properties. The pyridine ring can interact with bacterial enzymes and disrupt cellular processes. The presence of a halogen, such as chlorine, on the phenyl ring can enhance the antimicrobial potency of a compound. The potential mechanism of action could involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.

-

Enzyme Inhibition: The benzoylpyridine scaffold is a versatile platform for designing enzyme inhibitors. The carbonyl group can act as a hydrogen bond acceptor, and the aromatic rings can engage in various interactions within the active site of an enzyme. Substituted benzoyl derivatives have been shown to inhibit enzymes like α-glucosidase and α-amylase.[4]

-

Receptor Binding: Pyridine-containing compounds have been shown to bind to a variety of receptors, including adenosine receptors and cannabinoid receptors.[5][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the ligand.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and preliminary biological screening of this compound.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry reactions like the Friedel-Crafts acylation. While specific data on its biological activity is sparse, its structural components suggest potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers to further explore the potential of this and related compounds. Future work should focus on the systematic evaluation of its biological activity to identify specific molecular targets and elucidate its mechanism of action.

References

- 1. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6318-51-0 | TCI AMERICA [tcichemicals.com]

- 3. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]

- 4. Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide to 2-(4-Chlorobenzoyl)pyridine (CAS Number: 6318-51-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)pyridine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities, presenting the information in a clear and accessible format for laboratory and development use.

Physicochemical and Spectroscopic Data

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a solid, white to light yellow crystalline powder.[1][2] Its core chemical structure consists of a pyridine ring bonded to a carbonyl group, which is in turn attached to a 4-chlorophenyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6318-51-0 | [1][3][4] |

| Molecular Formula | C₁₂H₈ClNO | [1][3][4] |

| Molecular Weight | 217.65 g/mol | [1][3][4] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 62-66 °C | [1][2] |

| Boiling Point | 160 °C at 0.6 mmHg | [1][5] |

| Purity | ≥ 97% (GC) | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectroscopic information is provided in Table 2.

| Spectrum Type | Description | Source |

| ¹H NMR | Data available | PubChem[4] |

| ¹³C NMR | Data available | PubChem[4] |

| Mass Spectrometry | GC-MS data available | PubChem[4] |

| IR Spectroscopy | FTIR data available | PubChem[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The most common and well-documented method is the oxidation of the corresponding benzylpyridine precursor.

Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine

This two-step process involves the oxidation of 2-(p-chlorobenzyl)pyridine to form the ketone, this compound.[3][6][7] This intermediate can then be used for further reactions, such as reduction to the corresponding alcohol, 4-Chlorophenyl-2-pyridinylmethanol.[3][6][7]

Experimental Protocol:

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine to this compound

-

Materials: 2-(p-chlorobenzyl)pyridine, potassium permanganate (KMnO₄), water, methanol, ethyl acetate, petroleum ether.[7]

-

Procedure:

-

In a reaction vessel, combine 25g of 2-(p-chlorobenzyl)pyridine with 100ml of water.[3][7]

-

Gradually add 30g of potassium permanganate in portions, ensuring the reaction temperature does not exceed 95°C.[3][7]

-

After the reaction is complete, quench the excess potassium permanganate by adding 1ml of methanol and stirring for 10 minutes.[7]

-

Cool the mixture to 60°C and add 75ml of ethyl acetate.[3][7]

-

Continue to cool to 30°C and filter the mixture. Wash the filter cake with 50ml of ethyl acetate.[3][7]

-

Separate the organic layer from the filtrate and extract the aqueous layer with an additional 50ml of ethyl acetate.[3][7]

-

Combine all organic layers and concentrate under reduced pressure.[7]

-

To the residue, add 100ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to induce crystallization.[7]

-

Allow the product to crystallize for 2 hours, then filter the solid, wash the filter cake with 25ml of petroleum ether, and dry at 50°C to yield (4-chlorophenyl)(pyridin-2-yl)methanone [this compound].[7]

-

Alternative Synthesis: Friedel-Crafts Acylation

An alternative method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[8] This involves the reaction of chlorobenzene with 2-pyridine formyl chloride hydrochloride in the presence of a Lewis acid catalyst like aluminum trichloride.[8]

Experimental Protocol Outline:

-

Reactants: 2-Pyridine formyl chloride hydrochloride, chlorobenzene.[8]

-

Catalyst: Aluminum trichloride (AlCl₃).[8]

-

Procedure:

-

The reaction is initiated by adding chlorobenzene and aluminum trichloride to 2-pyridine formyl chloride hydrochloride.[8]

-

The reaction mixture is stirred, likely at a controlled temperature, to facilitate the acylation.

-

Workup involves quenching the reaction, typically with an acidic aqueous solution, followed by neutralization.[8]

-

The product, 1-(4-chlorophenyl)-1-(2-pyridyl)methanone [this compound], is then isolated and purified, for example, by recrystallization from a suitable solvent like n-hexane.[8]

-

Biological Activity and Applications

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. The presence of the pyridine and chlorophenyl moieties appears to be a key contributor to their pharmacological effects.[9]

Anticancer Activity

Derivatives of the pyridine scaffold have demonstrated a broad spectrum of anticancer action.[10] For instance, certain isothiazolo[5,4-b]pyridine derivatives have shown anticancer activity at the GI50 level of approximately 20 mM/L.[10] Furthermore, a series of 2-phenol-4-aryl-6-chlorophenyl pyridine compounds have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication in cancer cells.[11]

A study on 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, a derivative of this compound, demonstrated cytotoxicity against human colon cancer cells (HCT-116).[12] The mechanism of action was suggested to involve the induction of apoptosis.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cell lines (e.g., HCT-116) are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., derivatives of this compound) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its reduction by metabolically active cells to formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory 50 (GI₅₀) is calculated to determine the potency of the compound.

Antimicrobial Activity

The structural motifs present in this compound are also found in compounds with significant antimicrobial properties.[9] Various pyridine derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13] For example, a study on N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, which shares the chlorobenzyl moiety, demonstrated antifungal activity.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible microbial growth.[9]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[4] It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new therapeutic agents, particularly in the fields of oncology and microbiology. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activities, offering valuable information for researchers and developers in these areas. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives [pubmed.ncbi.nlm.nih.gov]

- 11. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation of (4-chlorophenyl)(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (4-chlorophenyl)(pyridin-2-yl)methanone. The document details the expected spectroscopic signatures based on analogous compounds and outlines the experimental protocols necessary for its synthesis and characterization.

Chemical Structure and Properties

(4-chlorophenyl)(pyridin-2-yl)methanone is a ketone featuring a pyridin-2-yl group and a 4-chlorophenyl group attached to a central carbonyl carbon.

Table 1: Physicochemical Properties of (4-chlorophenyl)(pyridin-2-yl)methanone

| Property | Value | Reference |

| CAS Number | 6318-51-0 | [1][2][3] |

| Molecular Formula | C₁₂H₈ClNO | [1][2][3] |

| Molecular Weight | 217.65 g/mol | [1][2] |

| Appearance | White to slightly pale yellow crystal/powder | |

| Melting Point | 62.0 to 66.0 °C | [2] |

| Boiling Point | 160 °C at 0.6 mmHg | [2] |

| SMILES | O=C(c1ccc(Cl)cc1)c2ccccn2 | [1] |

Synthesis

The primary synthetic route to (4-chlorophenyl)(pyridin-2-yl)methanone involves the oxidation of 2-(4-chlorobenzyl)pyridine. This ketone is often synthesized as an intermediate for the production of its corresponding alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol, which has applications in pharmaceutical synthesis.

Spectroscopic Data for Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and the chlorophenyl rings.

Table 2: Predicted ¹H NMR Spectral Data for (4-chlorophenyl)(pyridin-2-yl)methanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H6' (Pyridine) |

| ~8.0 | Triplet | 1H | H4' (Pyridine) |

| ~7.9 | Doublet | 1H | H3' (Pyridine) |

| ~7.8 | Doublet | 2H | H2, H6 (Chlorophenyl) |

| ~7.5 | Doublet | 2H | H3, H5 (Chlorophenyl) |

| ~7.4 | Triplet | 1H | H5' (Pyridine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 3: Predicted ¹³C NMR Spectral Data for (4-chlorophenyl)(pyridin-2-yl)methanone

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Carbonyl) |

| ~156 | C2' (Pyridine) |

| ~150 | C6' (Pyridine) |

| ~138 | C1 (Chlorophenyl) |

| ~137 | C4' (Pyridine) |

| ~135 | C4 (Chlorophenyl) |

| ~131 | C2, C6 (Chlorophenyl) |

| ~129 | C3, C5 (Chlorophenyl) |

| ~127 | C3' (Pyridine) |

| ~122 | C5' (Pyridine) |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. The most prominent peak is expected to be the carbonyl stretch.

Table 4: Predicted IR Absorption Bands for (4-chlorophenyl)(pyridin-2-yl)methanone

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1670 | C=O stretch (ketone) |

| ~1590, 1570, 1470 | C=C and C=N stretch (aromatic rings) |

| ~1100 | C-Cl stretch |

| ~840 | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data for (4-chlorophenyl)(pyridin-2-yl)methanone

| m/z | Ion |

| 217/219 | [M]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| 182 | [M - Cl]⁺ |

| 139 | [C₆H₄ClCO]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the synthesis and structural elucidation of (4-chlorophenyl)(pyridin-2-yl)methanone.

Synthesis: Oxidation of 2-(4-chlorobenzyl)pyridine

-

To a solution of 2-(4-chlorobenzyl)pyridine (1 equivalent) in water, heat the mixture to 85°C with stirring.

-

Add potassium permanganate (KMnO₄) (1.2 equivalents) in portions, ensuring the temperature does not exceed 95°C.

-

Maintain the reaction at 85-95°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove manganese dioxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (4-chlorophenyl)(pyridin-2-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty spectrometer or the pure KBr pellet. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct infusion or through a gas or liquid chromatography system. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation peaks. The isotopic pattern of the molecular ion should confirm the presence of a chlorine atom.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of (4-chlorophenyl)(pyridin-2-yl)methanone suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final molecular structure.

Conclusion

References

Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorobenzoyl)pyridine, a significant chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 6318-51-0) are crucial for its unambiguous identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

Quantitative ¹H NMR data with specific chemical shifts, multiplicities, and coupling constants for this compound were not explicitly found in the provided search results. The expected spectrum would show signals corresponding to the protons of the pyridine ring and the chlorobenzoyl group.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Specific ¹³C NMR chemical shifts for this compound were not available in the search results. The spectrum is expected to show signals for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the chlorophenyl ring.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O (Aromatic Ketone) Stretch |

| ~1585, ~1470, ~1430 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1090 | Medium | C-Cl Stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

This table is based on typical absorption regions for the functional groups present in the molecule. A specific peak list from an experimental spectrum was not found in the search results.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 217/219 | - | [M]⁺ (Molecular Ion) |

| 189 | High | [M-CO]⁺ |

| 139 | High (Base Peak) | [C₆H₄ClCO]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

Data derived from PubChem, which lists the top three peaks as m/z 139, 189, and 111.[1] The molecular ion is expected at m/z 217 and 219 due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for the separation. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation and elution of the compound. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in the electron impact (EI) mode at a standard ionization energy of 70 eV. The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the GC peak is then examined to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone, is a versatile chemical intermediate primarily recognized for its role in the synthesis of various pharmaceutical agents. While comprehensive research on its direct mechanism of action is limited, its structural relationship to known pharmacologically active compounds, particularly as a precursor to the first-generation antihistamine Carbinoxamine, strongly suggests its potential interaction with the histamine H1 receptor. This technical guide synthesizes the available information on this compound, focusing on its probable mechanism of action, its role in synthetic chemistry, and the established biological activities of closely related compounds. This document aims to provide a foundational understanding for researchers and professionals in drug discovery and development.

Introduction

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone or Carbinoxamine Related Compound A, is a chemical entity of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its utility is most pronounced as a key building block in the synthesis of anti-inflammatory and analgesic drugs.[1] The core structure, featuring a pyridine ring linked to a 4-chlorobenzoyl group, provides a scaffold for the development of a variety of bioactive molecules.[1] Given its established connection to the antihistamine Carbinoxamine, this guide will explore the inferred mechanism of action of this compound, drawing parallels from the known pharmacology of its derivatives.

Inferred Mechanism of Action: Histamine H1 Receptor Antagonism

The primary hypothesized mechanism of action for this compound is the antagonism of the histamine H1 receptor. This is largely inferred from its role as a direct precursor to Carbinoxamine, a known first-generation antihistamine.[3][4][5]

The Histamine H1 Receptor and Allergic Response

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[3][6] Upon binding of histamine, the H1 receptor activates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) results in the characteristic symptoms of an allergic reaction, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.[6]

Postulated Interaction of this compound with the H1 Receptor

It is postulated that this compound, or more likely, its downstream derivatives, competitively binds to the histamine H1 receptor, thereby blocking the binding of endogenous histamine.[3][4] This antagonistic action would prevent the conformational change in the receptor required for signal transduction, thus mitigating the allergic response. As a synthetic precursor, this compound itself may possess some degree of binding affinity for the H1 receptor, although likely less potent than its elaborated derivatives like Carbinoxamine.

Signaling Pathway

The following diagram illustrates the histamine H1 receptor signaling pathway and the proposed point of intervention by an antagonist derived from this compound.

Role in Synthesis

This compound serves as a critical intermediate in the synthesis of Carbinoxamine. The general synthetic scheme involves the transformation of the ketone functional group of this compound into the ether linkage found in Carbinoxamine.

Synthetic Workflow

The following diagram outlines a plausible synthetic workflow from this compound to Carbinoxamine.

Quantitative Data

| Compound | Receptor | Ligand | Assay Type | Ki (nM) |

| Carbinoxamine | Histamine H1 | [³H]mepyramine | Radioligand Binding | Data not available |

| Chlorphenamine | Histamine H1 | [³H]mepyramine | Radioligand Binding | 2.67 - 4.81 (dex-isomer) |

| Mepyramine | Histamine H1 | [³H]mepyramine | Radioligand Binding | ~1-5 |

Note: The Ki value for Carbinoxamine is not explicitly found in the searched literature, but as a potent antihistamine, it is expected to be in the low nanomolar range.

Experimental Protocols

While no specific experimental protocols for the biological evaluation of this compound have been identified, a standard in vitro histamine H1 receptor binding assay protocol is provided below for reference. This type of assay would be essential to quantitatively determine the affinity of this compound for the H1 receptor.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor.

-

Radioligand: [³H]mepyramine.

-

Non-labeled H1 antagonist for non-specific binding determination (e.g., mianserin).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation counter and vials.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the H1 receptor in ice-cold assay buffer.

-

Centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[7]

-

-

Assay Setup (in triplicate):

-

Total Binding: Membranes + [³H]mepyramine.

-

Non-specific Binding: Membranes + [³H]mepyramine + high concentration of non-labeled antagonist.

-

Competition Binding: Membranes + [³H]mepyramine + varying concentrations of the test compound.[7]

-

-

Incubation: Incubate the plates at a specified temperature and duration to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[7]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.[7]

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a valuable synthetic intermediate with a probable, though not definitively proven, mechanism of action involving the antagonism of the histamine H1 receptor. This hypothesis is strongly supported by its established role as a precursor to the antihistamine Carbinoxamine. Further direct investigation into the pharmacological properties of this compound is warranted to fully elucidate its biological activity profile. The information and protocols provided in this guide offer a comprehensive starting point for researchers and drug development professionals interested in this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 3. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Carbinoxamine - Wikipedia [en.wikipedia.org]

- 6. SMPDB [smpdb.ca]

- 7. benchchem.com [benchchem.com]

2-(4-Chlorobenzoyl)pyridine: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobenzoyl)pyridine is a versatile heterocyclic ketone that serves as a crucial building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a pyridine ring linked to a 4-chlorobenzoyl group, offers a reactive scaffold for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceutically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6318-51-0 | [1][2] |

| Molecular Formula | C₁₂H₈ClNO | [1][2] |

| Molecular Weight | 217.65 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 62-66 °C | |

| Boiling Point | 160 °C @ 0.6 mmHg | |

| Purity | >97.0% (GC) | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The two primary methods involve the oxidation of a precursor and the Grignard reaction.

Oxidation of 2-(p-Chlorobenzyl)pyridine

This two-step method involves the oxidation of 2-(p-chlorobenzyl)pyridine to the corresponding ketone, followed by purification.

Experimental Protocol:

Step 1: Oxidation

-

In a reaction vessel, a stirred solution of 25 g of 2-(p-chlorobenzyl)pyridine in 100 ml of water is heated to 85°C.

-

30 g of potassium permanganate is added in portions, ensuring the reaction temperature does not exceed 95°C.

-

The mixture is maintained at 85-95°C for 4 hours.

-

After the incubation period, 1 ml of methanol is added to quench the excess permanganate, and the mixture is stirred for an additional 10 minutes.

-

The mixture is then cooled to 60°C, and 75 ml of ethyl acetate is added.

-

Upon further cooling to 30°C, the mixture is filtered.

-

The filter cake is washed with 50 ml of ethyl acetate.

-

The layers of the filtrate are separated, and the aqueous layer is extracted with 50 ml of ethyl acetate.

-

The combined organic layers are washed with 100 ml of water and then concentrated under reduced pressure to yield the crude product.

Step 2: Purification

-

The crude product is purified by recrystallization from a suitable solvent such as n-hexane to yield pure 1-(4-chlorophenyl)-1-(2-pyridyl)methanone (this compound).[4]

Friedel-Crafts Acylation

This method involves the reaction of a pyridine derivative with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

To a solution of 2-pyridinecarbonyl chloride hydrochloride in chlorobenzene, aluminum trichloride is added under controlled temperature conditions.

-

The reaction mixture is heated to approximately 145°C and maintained for 10 hours.

-

After the reaction is complete, the excess chlorobenzene is recovered under reduced pressure.

-

The reaction is carefully quenched with ice, and the pH is adjusted to about 12 with a concentrated NaOH solution.

-

The resulting solid, containing 1-(4-chlorophenyl)-1-(2-pyridyl)methanone, is collected by filtration.[4]

-

The crude product is purified by refluxing with activated carbon in n-hexane, followed by filtration and crystallization of the filtrate upon cooling.[4]

Quantitative Data on Synthesis

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |

| Friedel-Crafts Acylation | 2-Pyridinecarbonyl chloride hydrochloride, Chlorobenzene | AlCl₃ | 145°C, 10 hours | 10.1% | 98% (GC-MS) | [4] |

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its ketone functionality and the presence of the pyridine and chlorophenyl rings allow for a wide range of chemical transformations.

Synthesis of Chlorphenamine

A prominent application of a derivative of this compound is in the multi-step synthesis of chlorphenamine, a first-generation antihistamine.[5] The synthesis starts from 2-(4-chlorobenzyl)pyridine, which can be obtained from this compound via a reduction reaction (e.g., Wolff-Kishner reduction).

Experimental Workflow for Chlorphenamine Synthesis:

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel 2-(4-Chlorobenzoyl)pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel analogs based on the 2-(4-chlorobenzoyl)pyridine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer agents, particularly as inhibitors of tubulin polymerization. This document details synthetic methodologies, presents quantitative biological data, and illustrates key signaling pathways and experimental workflows.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the coupling of a substituted pyridine moiety with a substituted benzoyl group. The following protocols outline representative synthetic procedures for the core structure and its derivatives.

General Synthesis of 2-Aroylpyridine Derivatives

A versatile method for the synthesis of 2-aroylpyridines involves the reaction of a 2-lithiopyridine, generated in situ from a 2-halopyridine, with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Protocol: Synthesis of (4-methoxyphenyl)(pyridin-2-yl)methanone

-

Step 1: Lithiation of 2-bromopyridine. To a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

Step 2: Reaction with 4-methoxybenzaldehyde. A solution of 4-methoxybenzaldehyde (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at the same temperature.

-

Step 3: Quenching and Extraction. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Oxidation. The crude (4-methoxyphenyl)(pyridin-2-yl)methanol is dissolved in dichloromethane (DCM). To this solution, Dess-Martin periodinane (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Step 5: Work-up and Purification. The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (4-methoxyphenyl)(pyridin-2-yl)methanone.

Synthesis of a Specific Analog: 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9)

A recent study detailed the synthesis of a pyridinium salt analog, SM-9, with demonstrated anticancer activity.[1]

Experimental Protocol: Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9)[1]

-

To a solution of 4-dimethylaminopyridine (1 eq) in toluene, 4-chlorobenzoyl chloride (1.1 eq) is added.

-

The reaction mixture is stirred at 80 °C for 24 hours.

-

The resulting precipitate is collected by filtration, washed with toluene, and dried under vacuum to yield the pure product, SM-9.[1]

Biological Activity of this compound Analogs

Substituted 2-benzoylpyridine analogs have shown significant potential as anticancer agents. Their biological activity is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Antiproliferative Activity of Diarylpyridine Derivatives

A series of novel diarylpyridines, which can be considered analogs of the this compound scaffold, were synthesized and evaluated for their antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) cell lines.

| Compound | R1 | R2 | HeLa IC50 (µM) | MCF-7 IC50 (µM) | SGC-7901 IC50 (µM) |

| 10a | H | H | 1.21 ± 0.11 | 1.52 ± 0.14 | 1.33 ± 0.12 |

| 10b | 4-F | H | 0.89 ± 0.08 | 1.12 ± 0.10 | 0.98 ± 0.09 |

| 10c | 4-Cl | H | 0.56 ± 0.05 | 0.78 ± 0.07 | 0.65 ± 0.06 |

| 10d | 4-Br | H | 0.48 ± 0.04 | 0.65 ± 0.06 | 0.52 ± 0.05 |

| 10e | 4-CH3 | H | 1.05 ± 0.09 | 1.34 ± 0.12 | 1.18 ± 0.10 |

| 10f | 4-OCH3 | H | 1.32 ± 0.12 | 1.68 ± 0.15 | 1.45 ± 0.13 |

| 10t | H | Indole | 0.21 ± 0.02 | 0.33 ± 0.03 | 0.19 ± 0.02 |

| CA-4 | - | - | 0.012 ± 0.001 | 0.015 ± 0.001 | 0.011 ± 0.001 |

Data extracted from a study on diarylpyridine derivatives as tubulin polymerization inhibitors.

Cytotoxicity of a Pyridinium Analog

The synthesized compound SM-9, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, was evaluated for its cytotoxicity against human colon cancer (HCT-116) cells.[1]

| Compound | Cell Line | IC50 (µg/ml) |

| SM-9 | HCT-116 | 266 |

Data from a study on the cytotoxicity and apoptosis induction by SM-9.[1]

Mechanism of Action

The anticancer activity of this compound analogs is often attributed to their ability to interfere with critical cellular processes such as microtubule dynamics and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Several 2-benzoylpyridine analogs have been identified as potent inhibitors of tubulin polymerization.[2] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

Induction of Apoptosis

The pyridinium analog SM-9 has been shown to induce apoptosis in human colon cancer cells by activating key proteins in the apoptotic pathway.[1] This involves the upregulation of pro-apoptotic proteins and the activation of caspases.

References

Methodological & Application

Synthesis of 2-(4-Chlorobenzoyl)pyridine from 2-chloropyridine

Application Notes: Synthesis of 2-(4-Chlorobenzoyl)pyridine

Introduction

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a valuable ketone intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its structure, featuring a pyridine ring linked to a chlorobenzoyl group, makes it a key building block for molecules with diverse biological activities. These application notes provide detailed protocols for two effective methods for synthesizing this compound, tailored for researchers in organic synthesis and drug development. The protocols described are the oxidation of 2-(p-chlorobenzyl)pyridine and the Grignard reaction of 4-chlorophenylmagnesium bromide with 2-cyanopyridine.

Method 1: Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine

This two-step approach involves the preparation of the intermediate 2-(p-chlorobenzyl)pyridine, followed by its oxidation to the target ketone. While the synthesis of the starting material from 2-chloropyridine can be achieved via standard cross-coupling reactions (e.g., Kumada or Negishi coupling), this note focuses on the well-documented oxidation step.

Reaction Scheme:

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from established procedures for the oxidation of 2-benzylpyridine derivatives.[2][3]

-

Reaction Setup: To a suitable reaction vessel, add 2-(p-chlorobenzyl)pyridine (25.0 g) and water (100 mL).

-

Heating: Begin stirring the mixture and heat to 85 °C.

-

Addition of Oxidant: Gradually add potassium permanganate (30.0 g) in portions, ensuring the internal reaction temperature does not rise above 95 °C.

-

Reaction: Maintain the reaction mixture at a temperature between 85-95 °C for 4 hours with continuous stirring.

-

Quenching: After the reaction period, cool the mixture slightly and quench any excess potassium permanganate by adding methanol (1 mL) and stirring for an additional 10 minutes.

-

Work-up: Cool the mixture to 60 °C and add ethyl acetate (75 mL). Continue cooling to 30 °C.

-

Filtration: Filter the mixture through suction filtration to remove the manganese dioxide precipitate. Wash the filter cake with ethyl acetate (50 mL).

-

Extraction: Separate the organic layer from the filtrate. Extract the remaining aqueous layer with ethyl acetate (50 mL).

-

Purification: Combine all organic layers and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from petroleum ether or ligroin to obtain this compound as a white solid.[3][4]

Data Summary: Reaction Parameters for Oxidation Method

| Parameter | Value | Reference |

| Starting Material | 2-(p-chlorobenzyl)pyridine | [3] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3] |

| Reactant Mass | 25.0 g | [3] |

| Oxidant Mass | 30.0 g | [3] |

| Solvent | Water | [3] |

| Reaction Temperature | 85-95 °C | [3] |

| Reaction Time | 4 hours | [3] |

| Purification Method | Recrystallization from petroleum ether | [3] |

Experimental Workflow: Oxidation of 2-(p-chlorobenzyl)pyridine

Method 2: Synthesis via Grignard Reaction with 2-Cyanopyridine

This protocol describes a direct and efficient one-pot synthesis of the target ketone by reacting a Grignard reagent with 2-cyanopyridine.[5][6] The reaction proceeds through an imine salt intermediate, which is subsequently hydrolyzed to yield the final product.[5][6] This route is a classic and reliable method for preparing aryl ketones.[7]

Reaction Scheme:

Experimental Protocol

Step A: Preparation of 4-Chlorophenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initiation: Place magnesium turnings (1.1 eq.) in the flask with a small crystal of iodine. Cover the magnesium with anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Dissolve 4-bromochlorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling or a gentle reflux.[8] Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[8]

Step B: Reaction with 2-Cyanopyridine

-

Addition of Nitrile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve 2-cyanopyridine (0.9 eq.) in anhydrous THF and add it dropwise to the stirred Grignard reagent, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of an acidic aqueous solution (e.g., 3M HCl or saturated aqueous ammonium chloride).[9] Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Reaction Parameters for Grignard Method

| Parameter | Reagent/Condition | Molar Ratio (eq.) |

| Grignard Formation | 4-bromochlorobenzene | 1.0 |

| Magnesium Turnings | 1.1 | |

| Solvent | Anhydrous THF | |

| Reaction with Nitrile | 2-Cyanopyridine | 0.9 |

| Reaction Temperature | 0 °C to Room Temp | |

| Work-up | Quenching Agent | 3M HCl (aq.) |

Logical Diagram: Key Components of the Grignard Synthesis

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Grignard Reaction: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. Anhydrous conditions must be strictly maintained.[8] The reaction should be conducted under an inert atmosphere. Quenching should be done slowly and behind a safety shield.

-

Oxidizing Agents: Potassium permanganate and sodium dichromate are strong oxidizing agents and should be handled with care. Avoid contact with combustible materials.

-

Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby. Dichloromethane is a suspected carcinogen and should be handled with appropriate caution.

References

- 1. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 2-(4-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobenzoyl)pyridine, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure is foundational for the development of active pharmaceutical ingredients (APIs). A primary and effective method for the synthesis of this diaryl ketone is the Grignard reaction. This application note provides a detailed protocol for the synthesis of this compound via the reaction of a 4-chlorophenylmagnesium bromide Grignard reagent with 2-cyanopyridine. The reaction proceeds through a nucleophilic addition of the Grignard reagent to the nitrile, forming an intermediate imine salt, which is subsequently hydrolyzed to yield the desired ketone.[1] This document outlines the necessary materials, a step-by-step experimental protocol, and a summary of quantitative data for this synthetic route.

Reaction Principle

The core of this synthetic method is the nucleophilic attack of the carbanion-like carbon of the 4-chlorophenylmagnesium bromide on the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition reaction forms a magnesium salt of a ketimine. Subsequent acidic workup hydrolyzes the ketimine to produce this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and a closely related compound, providing a benchmark for the expected efficiency of the described protocols.

| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Reference |

| Grignard Reaction with 2-Cyanopyridine | p-Chlorobromobenzene, 2-Cyanopyridine | Magnesium, Anhydrous THF | ~75% | [2] |

| Oxidation of 2-(p-chlorobenzyl)pyridine | 2-(p-chlorobenzyl)pyridine | Potassium Permanganate | ~86% | [2] |

Experimental Protocols

Method 1: Grignard Reaction Synthesis of this compound

This protocol details the direct, one-pot synthesis of this compound.

Materials:

-

p-Chlorobromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

2-Cyanopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Hydrochloric acid (e.g., 1 M)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

Part 1: Preparation of 4-Chlorophenylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Initiation of Grignard Reaction: To the three-necked flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The flask is then fitted with the reflux condenser, dropping funnel, and a gas inlet.

-

Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of p-chlorobromobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the p-chlorobromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be applied if the reaction does not start.

-

Formation of Grignard Reagent: Once initiated, add the remaining p-chlorobromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with 2-Cyanopyridine

-

In a separate, dry reaction vessel under an inert atmosphere, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF.

-

Cool the 2-cyanopyridine solution to 0°C using an ice bath.

-

Slowly add the freshly prepared 4-chlorophenylmagnesium bromide solution to the cooled 2-cyanopyridine solution via a cannula or dropping funnel. The reaction temperature should be maintained between -5°C and 25°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

-

Hydrolysis: Acidify the mixture with aqueous hydrochloric acid to hydrolyze the intermediate imine to the ketone.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Combine the organic phases and wash sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[1]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

Caption: Mechanism of this compound synthesis.

References

Application Notes and Protocols: Oxidation of 2-(p-chlorobenzyl)pyridine to 2-(4-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-Chlorobenzoyl)pyridine via the oxidation of 2-(p-chlorobenzyl)pyridine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established chemical literature and provide a foundation for laboratory synthesis.

Introduction

The oxidation of the benzylic methylene group in 2-(p-chlorobenzyl)pyridine to a carbonyl group is a fundamental transformation in organic synthesis, yielding the valuable intermediate this compound. This conversion can be achieved through various methods, each with its own set of advantages and disadvantages regarding yield, reaction conditions, and environmental impact. This document details protocols for oxidation using strong oxidizing agents like potassium permanganate and sodium dichromate, as well as modern catalytic aerobic methods.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the quantitative data for different methods used in the oxidation of 2-(p-chlorobenzyl)pyridine.

| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Potassium Permanganate (KMnO₄) | 2-(p-chlorobenzyl)pyridine | Water | 85-95 | 4 | ~86[1] |

| Sodium Dichromate (Na₂Cr₂O₇) | 2-(p-chlorobenzyl)pyridine | Glacial Acetic Acid | Reflux | 3 | Not specified[2] |

| Copper Salt (Catalytic) / O₂ | 2-(p-chlorobenzyl)pyridine | DMSO | 100-130 | Not specified | Not specified[2] |

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate

This protocol is adapted from a well-established method for the oxidation of 2-benzylpyridine derivatives.[1]

Materials:

-

2-(p-chlorobenzyl)pyridine

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Methanol (CH₃OH)

-

Ethyl acetate

-

Petroleum ether

-

Reaction vessel equipped with a stirrer and heating mantle

Procedure:

-

To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.[1]

-

Begin stirring the mixture and heat to 85°C.[1]

-

Gradually add 30g of potassium permanganate in batches, ensuring the reaction temperature does not exceed 95°C.[1]

-

After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.[1]

-

To quench the excess potassium permanganate, add 1ml of methanol and stir for 10 minutes.[1]

-